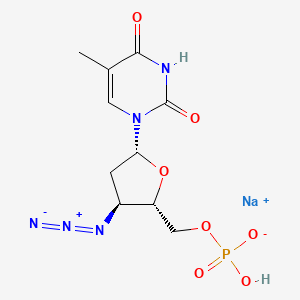
3'-Azido-3'-deoxythymidine 5'-Monophosphate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt is a chemical compound with the molecular formula C10H13N5NaO7PThis compound is particularly significant in biochemical and virology research due to its role in inhibiting certain DNA polymerase enzymes, especially in the context of viral replication .
Vorbereitungsmethoden
The synthesis of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt involves several steps:
Starting Material: The synthesis begins with thymidine, a nucleoside component of DNA.
Azidation: Thymidine undergoes azidation to introduce the azido group at the 3’ position, forming 3’-Azido-3’-deoxythymidine.
Phosphorylation: The azidothymidine is then phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to yield 3’-Azido-3’-deoxythymidine 5’-Monophosphate.
Sodium Salt Formation: Finally, the monophosphate is converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and integrity of the compound.
Analyse Chemischer Reaktionen
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt undergoes various chemical reactions:
Oxidation and Reduction: The azido group can be reduced to an amine group under specific conditions, although this is less common in practical applications.
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Phosphorylation and Dephosphorylation: The compound can undergo further phosphorylation to form di- and triphosphate derivatives, which are biologically active forms.
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotide analogs and other derivatives for various biochemical studies.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms, particularly in the context of viral replication.
Medicine: It serves as a key intermediate in the development of antiviral drugs, especially those targeting HIV. Its triphosphate form is an active inhibitor of HIV reverse transcriptase.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry
Wirkmechanismus
The primary mechanism of action of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt involves its conversion to the triphosphate form within cells. This triphosphate form inhibits the activity of HIV reverse transcriptase, an enzyme crucial for the replication of the virus. By incorporating into the viral DNA, it causes chain termination, thereby preventing the synthesis of viral DNA and subsequent replication of the virus .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt can be compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxyinosine (ddI): Similar to ddC, it is used in the treatment of HIV and works by inhibiting reverse transcriptase.
Lamivudine (3TC): A nucleoside analog that is also used to treat HIV and hepatitis B.
The uniqueness of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt lies in its specific azido group at the 3’ position, which is crucial for its antiviral activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its effectiveness in inhibiting viral replication .
Eigenschaften
Molekularformel |
C10H13N5NaO7P |
|---|---|
Molekulargewicht |
369.20 g/mol |
IUPAC-Name |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
InChI-Schlüssel |
FVNHKXYKJMCQDY-HNPMAXIBSA-M |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















